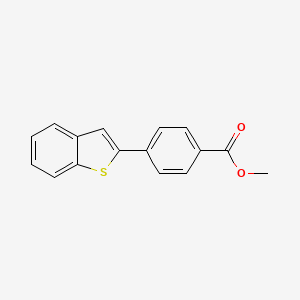
Methyl 4-(1-benzothien-2-yl)benzoate
Übersicht
Beschreibung
Methyl 4-(1-benzothien-2-yl)benzoate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of methyl 4-(benzo[b]thiophen-2-yl)benzoate consists of a benzo[b]thiophene ring fused to a benzene ring, with a methyl ester group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzo[b]thiophen-2-yl)benzoate typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reaction: The benzo[b]thiophene core is then coupled with a benzene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzene ring to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 4-(benzo[b]thiophen-2-yl)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-benzothien-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-benzothien-2-yl)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-(benzo[b]thiophen-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by interacting with specific receptors and enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(1-benzothien-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(thiophen-2-yl)benzoate: Similar structure but lacks the benzo[b]thiophene ring, resulting in different biological activities.
Benzo[b]thiophene-2-carboxylate Derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Thiophene Derivatives: Compounds with a thiophene ring exhibit diverse applications in medicinal chemistry and material science.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development and industrial applications.
Eigenschaften
CAS-Nummer |
132932-63-9 |
|---|---|
Molekularformel |
C16H12O2S |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
methyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)19-15/h2-10H,1H3 |
InChI-Schlüssel |
JDCUPUFNNLIUHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















